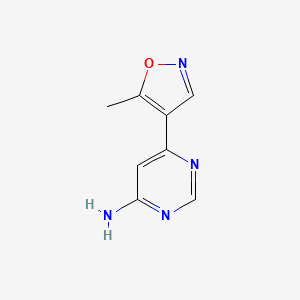

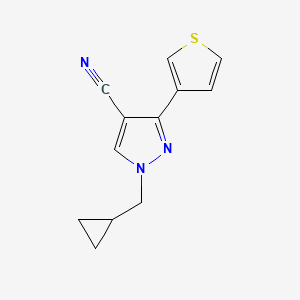

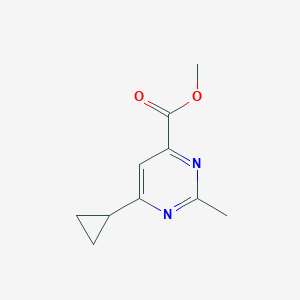

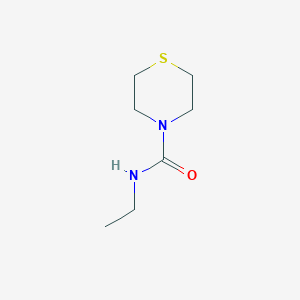

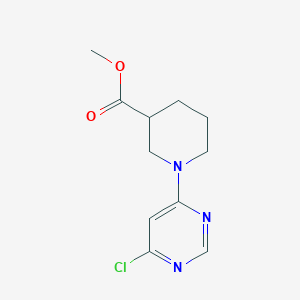

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (CPMTPC) is an organic compound with a wide range of applications in scientific research. CPMTPC is a heterocyclic compound composed of carbon, nitrogen, and sulfur atoms, and is a member of the pyrazole family. CPMTPC has been studied for its potential therapeutic applications, and has been found to possess a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Organic Electronics

This compound, with its thiophene moiety, could be pivotal in the development of organic electronics. Thiophene derivatives are known for their ability to conduct electricity and are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique structure of this compound may allow for fine-tuning the electronic properties for specific applications in this field .

Photovoltaic Materials

The conjugated system present in thiophene-based compounds is often exploited in photovoltaic materials for solar cells. The nitrile group could enhance the electron-withdrawing capability, potentially improving the efficiency of electron transfer processes essential for solar energy conversion .

Drug Design

Pyrazole derivatives are commonly explored in medicinal chemistry for their biological activity. This compound could serve as a scaffold for designing new drugs, especially considering its potential interactions with various biological targets due to the presence of multiple functional groups .

Catalysis

The structural features of this compound suggest potential use in catalysis. The cyclopropylmethyl group might provide steric hindrance, while the thiophene and pyrazole units could participate in catalytic cycles, possibly in cross-coupling reactions to create complex organic molecules .

Sensor Technology

Compounds with a thiophene core are often used in chemical sensors due to their sensitivity to environmental changes. This compound could be incorporated into sensors that detect specific ions or molecules, leveraging the reactivity of the nitrile and pyrazole groups .

Material Science

The rigidity and planarity of the thiophene ring, combined with the pyrazole unit, make this compound a candidate for the development of new materials with specific mechanical or thermal properties. It could be used in the creation of polymers with enhanced durability .

Non-linear Optics

Non-linear optical materials are essential for various applications, including telecommunications and information processing. The electron-rich thiophene combined with the electron-deficient pyrazole could contribute to a material with desirable non-linear optical properties .

Agrochemical Research

Pyrazole derivatives are often investigated for their potential use in agrochemicals. This compound could be a precursor for developing new pesticides or herbicides, with the possibility of tailoring its activity through further functionalization .

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c13-5-11-7-15(6-9-1-2-9)14-12(11)10-3-4-16-8-10/h3-4,7-9H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXDUBPABHNTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CSC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)